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molecular formula C12H16BrNO B8519396 (4-Bromo-phenyl)-(1-methyl-pyrrolidin-3-yl)-methanol

(4-Bromo-phenyl)-(1-methyl-pyrrolidin-3-yl)-methanol

Cat. No. B8519396
M. Wt: 270.17 g/mol
InChI Key: XNYTUNFMKIXVGZ-UHFFFAOYSA-N
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Patent
US08263772B2

Procedure details

Add sodium tetrahydroborate (0.36 g, 9.52 mmol) in portions to a solution of (4-bromo-phenyl)-(1-methyl-azetidin-3-yl)-methanone (0.64 g, 2.38 mmol) in CH2Cl2 at 0° C. Stir the mixture at RT overnight and quench with water. Adjust the aqueous to pH=10 by using 1 N NaOH and extract with ethylacetate (2×150 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatography, collecting all the fractions as the product does not show by UV. Elute with 10% MeOH (2 N NH3)/CH2Cl2 to give 0.22 g (34%) of the title compound. LC-MS/ES m/z (79Br) 270.0 [M+H]+.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH:12]2[CH2:15][N:14]([CH3:16])[CH2:13]2)=[O:11])=[CH:6][CH:5]=1.[CH2:17](Cl)Cl>>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH:12]2[CH2:17][CH2:13][N:14]([CH3:16])[CH2:15]2)[OH:11])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.64 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C1CN(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench with water
EXTRACTION
Type
EXTRACTION
Details
extract with ethylacetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the crude material by flash chromatography
CUSTOM
Type
CUSTOM
Details
collecting all the fractions as the product
WASH
Type
WASH
Details
Elute with 10% MeOH (2 N NH3)/CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(O)C1CN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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